4-Acetyl-2-methyl-benzoic acid chloride
Description
Systematic IUPAC Nomenclature and Alternative Chemical Names
The IUPAC name 4-acetyl-2-methylbenzoyl chloride derives from the parent structure benzoyl chloride (C₆H₅COCl). Numbering the benzene ring positions assigns priority to the carbonyl chloride (-COCl) group at position 1. Substitutents include a methyl (-CH₃) group at position 2 and an acetyl (-COCH₃) group at position 4 (Figure 1). Alternative designations include:
- 2-Methyl-4-acetylbenzoyl chloride
- 4-Acetyl-o-toluoyl chloride (using the ortho prefix for the methyl group).
The acetyl group’s position minimizes steric clashes with adjacent substituents, a feature observed in related methoxy-substituted analogs.
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₁₀H₉ClO₂ reflects a benzoyl chloride core (C₇H₅ClO) augmented by methyl and acetyl groups. Key structural isomerism considerations include:
- Regioisomerism : Varying substituent positions (e.g., 3-acetyl-5-methyl) yield distinct isomers.
- Functional Group Isomerism : Alternative acyl chlorides, such as 4-propionyl-2-methylbenzoyl chloride, alter reactivity profiles.
| Feature | Description |
|---|---|
| Molecular Weight | 212.63 g/mol (calculated) |
| Substituent Positions | 2 (methyl), 4 (acetyl), 1 (COCl) |
| Isomerism Potential | High (due to multiple substituents) |
The acetyl group introduces electron-withdrawing effects, contrasting with the methyl group’s electron-donating inductive influence.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for 4-acetyl-2-methylbenzoyl chloride remains unpublished, inferences derive from related structures:
- Bond Lengths : The carbonyl (C=O) bond in acyl chlorides averages 1.20–1.22 Å , consistent with 4-acetylpyrene’s C–O bond length of 1.22 Å.
- Dihedral Angles : Substituents on the benzene ring induce non-planarity. For example, 4-acetylpyrene exhibits a 7.8° deviation between the acetyl group and aromatic plane due to steric hindrance.
- Packing Interactions : Weak van der Waals forces dominate, as seen in 4-methylbenzylammonium chloride’s layered structure.
Comparative Structural Features with Related Acyl Chlorides
Comparative analysis highlights electronic and steric distinctions (Table 1):
| Compound | Substituents | Electronic Effects | Reactivity Profile |
|---|---|---|---|
| 4-Acetyl-2-methylbenzoyl chloride | –CH₃ (2), –COCH₃ (4) | Mixed (donor + withdrawer) | Moderate nucleophilic substitution |
| 4-Methoxy-2-methylbenzoyl chloride | –OCH₃ (4), –CH₃ (2) | Strong resonance donation (-OCH₃) | Enhanced electrophilicity |
| 4-Bromo-2,5-difluorobenzoyl chloride | –Br (4), –F (2,5) | Strong electron withdrawal | High reactivity toward amines |
The acetyl group’s electron-withdrawing nature accelerates nucleophilic acyl substitution relative to alkyl-substituted analogs, while the methyl group moderates steric accessibility.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-acetyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3 |
InChI Key |
DWEMIPZCGUHMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
4-Acetyl-2-methyl-benzoic acid chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the formation of more complex molecules through reactions such as Friedel-Crafts acylation, where it can react with aromatic compounds to yield substituted benzoic acids or ketones.
Pharmaceutical Development
This compound is recognized for its role in the synthesis of pharmaceutical agents. For instance, it has been employed in the development of antimicrobial agents and other therapeutics targeting resistant bacterial strains. Research indicates that derivatives synthesized from this compound exhibit significant biological activity against various pathogens .
Biochemical Studies
In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it valuable for studying cellular processes and signaling pathways.
Dyes and Fragrances
The compound is also utilized in the production of dyes and fragrances due to its aromatic structure, which allows for the creation of various colorants and scent compounds through chemical modifications.
Catalysts
In industrial chemistry, it serves as a catalyst or precursor in several reactions, enhancing reaction rates or yields in synthetic processes.
Antimicrobial Activity
A study focused on synthesizing chalcone derivatives from this compound reported promising antimicrobial properties against pathogenic fungi and bacteria. The synthesized compounds demonstrated effectiveness due to their structural similarities with known antimicrobial agents .
Synthesis of Pyrimidines
Research highlighted the use of this compound in synthesizing pyrimidine derivatives through condensation reactions with urea and guanidine hydrochloride. The resulting compounds were evaluated for their biological activity, showing potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Other Amides (7b–h)
compares the synthesis yields of morpholide 7a with amides derived from primary, secondary, and cyclic amines (e.g., 7b–h). Morpholide 7a demonstrates superior yields (Table 1), attributed to:
Comparison with 5-Chlorovaleroyl Chloride
5-Chlorovaleroyl chloride (CAS 23341-13-1 ) is the precursor to the morpholide. Key differences include:
- Reactivity : The acid chloride is highly reactive, requiring stringent impurity control (e.g., GC-FID analysis detects 5-chlorovaleric acid as a major degradant ).
- Applications : Used in Friedel-Crafts alkylation and acylation reactions , whereas the morpholide serves as a stable intermediate for drug development .
Table 2: Physicochemical Properties
*Estimated based on parent acid and morpholine.
Comparison with Other Morpholide Derivatives
- 2-Fluorobenzoic Acid, Morpholide (CAS 124-046-3 ): Shares the morpholine amide group but differs in the aromatic acid backbone. Its applications are likely in agrochemicals, contrasting with 5-chlorovaleric acid morpholide’s pharmaceutical focus.
- Lysergic Acid Morpholide (LSM-775) : A psychoactive compound, highlighting morpholides’ versatility in modifying drug bioavailability and receptor binding.
Research Findings and Industrial Relevance
- Synthetic Efficiency : Morpholide 7a’s high yield (vs. 7b–h) underscores morpholine’s unique role in minimizing competing reaction pathways .
- Analytical Challenges : Impurity profiling of 5-chlorovaleroyl chloride (e.g., 5-chlorovaleric acid detection via GC-FID ) is critical for ensuring morpholide purity.
Preparation Methods
Oxidation of 3,4-Dimethylacetophenone
The direct oxidation of 3,4-dimethylacetophenone offers a single-step route to 4-acetyl-2-methylbenzoic acid. In a 500 mL reactor, 74.1 g (0.5 mol) of 3,4-dimethylacetophenone is dissolved in methanol with methylene blue (3.7 g) as a catalyst. Hydrogen peroxide (30%, 15 g initial + 170 g dropwise) is added under controlled temperatures (40–45°C), followed by phosphotungstic acid (7.4 g) to accelerate oxidation. The reaction achieves 50% yield after recrystallization, though 20% of the by-product 2-methyl-5-acetylbenzoic acid forms due to competing acetyl migration.
Limitations
-
Requires precise temperature control to minimize by-products.
-
Methyl migration side reactions reduce overall efficiency.
Multi-Step Synthesis via Cyanation and Hydrolysis
A four-step protocol starts with 2-fluorotoluene (Fig. 1):
-
Acylation : Friedel-Crafts acylation with acetyl chloride yields 4-fluoro-3-methylacetophenone.
-
Cyanation : Replacement of fluorine with cyanide using KCN or CuCN produces 3-methyl-4-cyanoacetophenone.
-
Hydrolysis : Treatment with trifluoroacetic acid (TFA) at 60°C for 12 hours converts the nitrile to carboxylic acid, achieving 84% yield.
Reaction Conditions for Hydrolysis
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 12 hours |
| Catalyst | Trifluoroacetic acid |
| Yield | 84% |
This method avoids toxic reagents like carbon monoxide but involves multiple purification steps.
Halogenation and Carbonylation
Patent EP2172462A1 describes a palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone under CO pressure (0.8 MPa, 120°C). While achieving high regioselectivity, the method requires specialized equipment for handling toxic CO and expensive catalysts (1,3-diphenylphosphinopropane/Pd/C).
Chlorination of 4-Acetyl-2-methylbenzoic Acid
Thionyl Chloride Method
Thionyl chloride (SOCl₂) is the most widely used reagent for acyl chloride synthesis. In a typical procedure, 10 g of 4-acetyl-2-methylbenzoic acid is refluxed with excess SOCl₂ (20 mL) at 70–80°C for 3–4 hours. The reaction progress is monitored by FT-IR until the carbonyl peak (1700 cm⁻¹) shifts to 1800 cm⁻¹, indicating chloride formation. Excess SOCl₂ is removed via distillation, yielding the product in >90% purity.
Advantages
-
High conversion rates (>90%).
-
Minimal by-products due to gaseous HCl/SO₂ elimination.
Oxalyl Chloride Protocol
Oxalyl chloride ((COCl)₂) offers a milder alternative, particularly for acid-sensitive substrates. The reaction is conducted at 25°C in dichloromethane with catalytic DMF (1 mol%). After 12 hours, the mixture is concentrated under reduced pressure to isolate the acyl chloride. This method achieves 85–88% yield but requires rigorous moisture control.
Comparative Analysis of Chlorination Methods
| Parameter | Thionyl Chloride | Oxalyl Chloride |
|---|---|---|
| Temperature | 70–80°C | 25°C |
| Reaction Time | 3–4 hours | 12 hours |
| Yield | >90% | 85–88% |
| By-Products | HCl, SO₂ | CO, CO₂ |
| Scalability | Industrial | Lab-scale |
Thionyl chloride is preferred for large-scale production due to faster kinetics, while oxalyl chloride suits thermally sensitive substrates.
Mechanistic Insights into Chlorination
Chlorination proceeds via a two-step nucleophilic acyl substitution:
-
Activation : The carboxylic acid reacts with SOCl₂ to form a mixed anhydride intermediate.
-
Chloride Formation : The anhydride decomposes to release SO₂ and yield the acyl chloride.
DMF catalyzes the reaction by coordinating to the electrophilic sulfur atom, enhancing reactivity.
Industrial Applications and Challenges
4-Acetyl-2-methyl-benzoic acid chloride is pivotal in synthesizing antihypertensive agents and kinase inhibitors. However, challenges persist:
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 4-Acetyl-2-methyl-benzoic acid chloride in laboratory settings?
- Answer: The synthesis typically involves reacting 4-Acetyl-2-methyl-benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions (e.g., in dry dichloromethane or toluene) .
- Monitoring reaction completion via TLC or FT-IR to confirm the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the emergence of the acyl chloride C=O stretch (~1800 cm⁻¹).
- Purification via vacuum distillation or recrystallization to remove residual reagents.
- Reference Compounds: Similar protocols are validated for 2-Chloro-4-(chlorosulfonyl)benzoyl chloride synthesis .
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., acetyl and methyl groups on the benzene ring) and acyl chloride functionality .
- FT-IR Spectroscopy: Detect characteristic peaks for C=O (acyl chloride, ~1800 cm⁻¹) and acetyl groups (~1680 cm⁻¹) .
- HPLC or GC-MS: Quantify purity and detect volatile byproducts (e.g., residual SOCl₂) .
- Melting Point Analysis: Compare observed values with literature data (e.g., 4-Acetylbenzoic acid melts at 208–210°C, suggesting thermal stability for derivatives) .
Q. What safety protocols are essential when handling this compound?
- Answer:
- PPE: Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors; respirators with organic vapor cartridges if exposure limits are exceeded .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts (e.g., dimerization or hydrolysis) during synthesis?
- Answer:
- Solvent Selection: Use anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge moisture .
- Catalytic Additives: Employ DMF (0.1–1 mol%) to accelerate chlorination and reduce side reactions .
- Temperature Control: Maintain reflux temperatures (40–70°C) to balance reaction rate and thermal decomposition risks .
- Byproduct Analysis: Use LC-MS to identify hydrolysis products (e.g., regenerated carboxylic acid) and adjust stoichiometry of SOCl₂ accordingly.
Q. How do steric and electronic effects of the acetyl and methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Answer:
- Steric Hindrance: The 2-methyl group may slow reactions with bulky nucleophiles (e.g., amines) due to restricted access to the acyl chloride group.
- Electronic Effects: The electron-withdrawing acetyl group (meta to the acyl chloride) enhances electrophilicity, favoring reactions with weak nucleophiles (e.g., alcohols) .
- Experimental Validation: Compare reaction kinetics with unsubstituted benzoyl chloride using UV-Vis or conductometric titration.
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Answer:
- Reference Standards: Cross-validate with structurally analogous compounds (e.g., 4-Methylbenzoyl chloride, δ ~2.4 ppm for methyl protons in ¹H NMR) .
- Deuterated Solvents: Ensure consistent solvent choices (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shift variations.
- High-Resolution MS: Confirm molecular ion peaks ([M+H]⁺) to rule out impurities .
Q. What experimental approaches assess the thermal stability of this compound under varying conditions?
- Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under N₂ or air atmospheres.
- Accelerated Aging Studies: Store samples at elevated temperatures (e.g., 40°C) and monitor hydrolysis via FT-IR or titration .
- DSC: Identify phase transitions or exothermic decomposition events .
Q. What strategies enable selective functionalization of this compound in multi-step syntheses?
- Answer:
- Protecting Groups: Temporarily protect the acyl chloride using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
- Regioselective Reactions: Leverage directing effects of substituents (e.g., acetyl as a meta-director) for electrophilic aromatic substitution .
- Cross-Coupling: Utilize Pd-catalyzed reactions (e.g., Suzuki) to modify the benzene ring post-functionalization of the acyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
